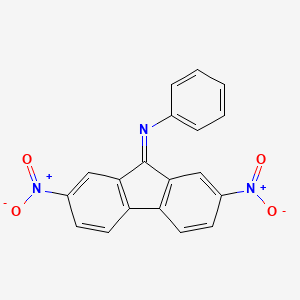
2,7-Dinitro-N-phenyl-9H-fluoren-9-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dinitro-N-phenyl-9H-fluoren-9-imine is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of nitro groups at the 2 and 7 positions and a phenyl group attached to the nitrogen atom at the 9 position of the fluorene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 9-fluorenone with 4-chloroaniline in the presence of p-toluenesulfonic acid in toluene . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dinitro-N-phenyl-9H-fluoren-9-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2,7-diamino-N-phenyl-9H-fluoren-9-imine.
Aplicaciones Científicas De Investigación
2,7-Dinitro-N-phenyl-9H-fluoren-9-imine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 2,7-Dinitro-N-phenyl-9H-fluoren-9-imine involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dinitro-9-fluorenone: Similar structure but lacks the phenyl group attached to the nitrogen atom.
2,4,7-Trinitro-9-fluorenone: Contains an additional nitro group compared to 2,7-Dinitro-N-phenyl-9H-fluoren-9-imine.
Phenylfluorone: A related compound with different functional groups
Uniqueness
This compound is unique due to the presence of both nitro and phenyl groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62799-30-8 |
|---|---|
Fórmula molecular |
C19H11N3O4 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
2,7-dinitro-N-phenylfluoren-9-imine |
InChI |
InChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)19(17(15)10-13)20-12-4-2-1-3-5-12/h1-11H |
Clave InChI |
MYQFRVMCKPMNBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
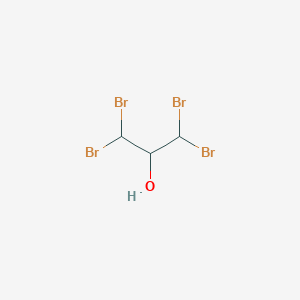
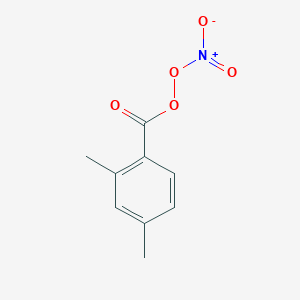
![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)

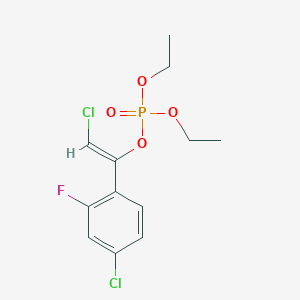
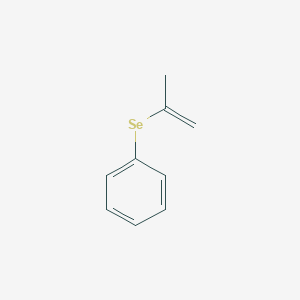
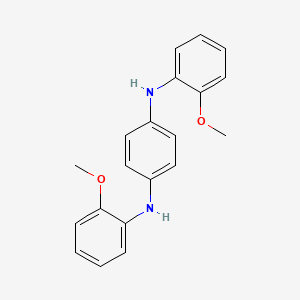
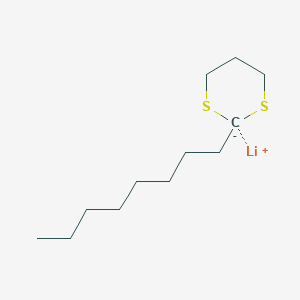

![Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate](/img/structure/B14510739.png)


